

Spectroscopic Profile of 2-Chloro-5-(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethoxy)aniline

Cat. No.: B1314244

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic amine **2-Chloro-5-(trifluoromethoxy)aniline**. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein is intended to support research and development activities by providing a reliable spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Chloro-5-(trifluoromethoxy)aniline**. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.15	d	~8.5	H-3
~6.80	dd	~8.5, 2.5	H-4
~6.95	d	~2.5	H-6
~3.90	br s	-	-NH ₂

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~148.0	C-5
~145.0	C-1
~130.5	C-3
~121.0 (q, J \approx 257 Hz)	-OCF ₃
~118.0	C-4
~116.0	C-6
~115.5	C-2

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3500	Medium, Sharp (doublet)	N-H stretch (asymmetric and symmetric)
3050-3150	Weak to Medium	Aromatic C-H stretch
1600-1620	Strong	Aromatic C=C stretch
1480-1520	Strong	Aromatic C=C stretch
1200-1280	Very Strong	C-O-C stretch (asymmetric)
1150-1200	Very Strong	C-F stretch
1050-1100	Strong	C-O-C stretch (symmetric)
800-850	Strong	C-H out-of-plane bend (1,2,4-trisubstitution)
700-750	Strong	C-Cl stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
211/213	High	[M] ⁺ (molecular ion) with ³⁵ Cl/ ³⁷ Cl isotope pattern
176/178	Medium	[M - Cl] ⁺
142	Medium	[M - OCF ₃] ⁺
114	Medium	[M - Cl - OCF ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **2-Chloro-5-(trifluoromethoxy)aniline** (10-20 mg) is prepared in deuterated chloroform (CDCl_3 , ~0.7 mL). The sample is transferred to a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are acquired on a 500 MHz NMR spectrometer. The chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C). Standard pulse programs are used for one-dimensional acquisitions.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be prepared and a drop cast onto a salt plate, allowing the solvent to evaporate. The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$.

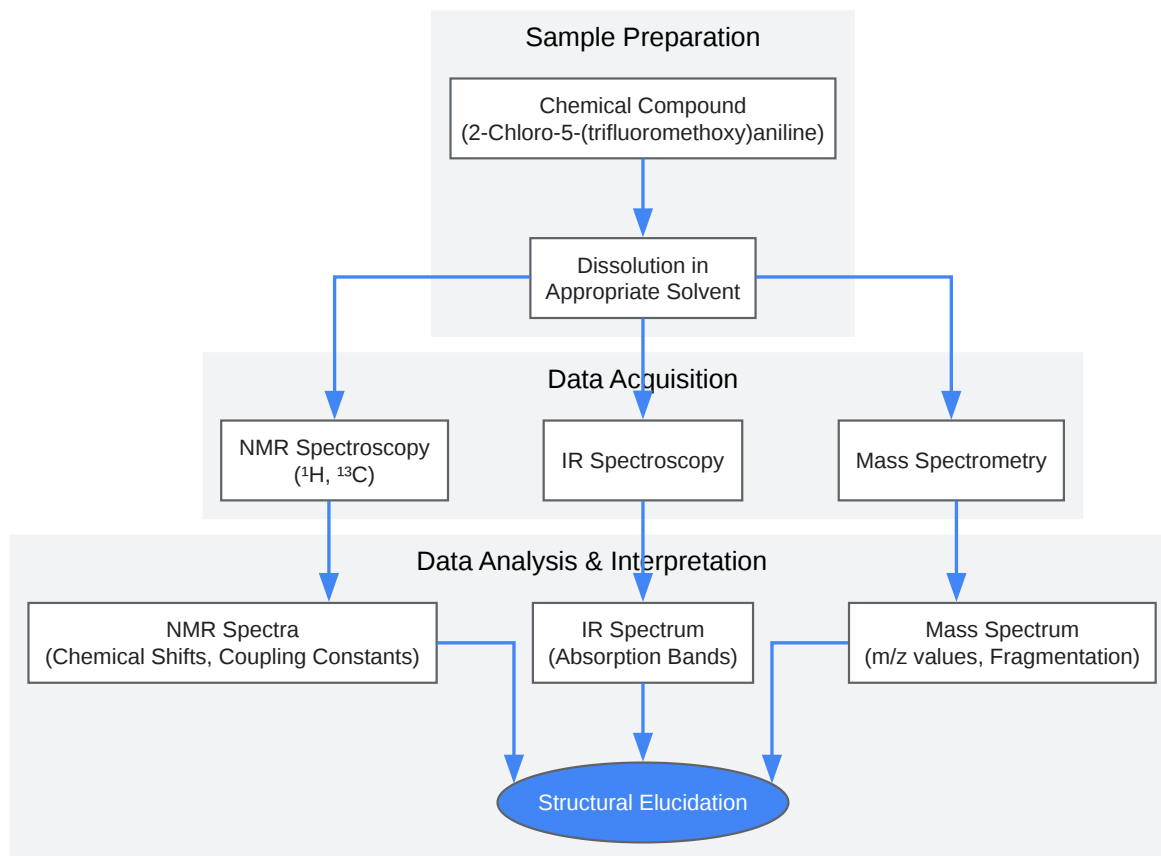
Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument via a direct insertion probe or a gas chromatography (GC) inlet. The ionization energy is typically set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 50-300 amu.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

A flowchart illustrating the general process of spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-5-(trifluoromethoxy)aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1314244#spectroscopic-data-for-2-chloro-5-trifluoromethoxy-aniline-nmr-ir-ms\]](https://www.benchchem.com/product/b1314244#spectroscopic-data-for-2-chloro-5-trifluoromethoxy-aniline-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com